molecular formula C7H8N4O2 B597545 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1260656-84-5

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B597545
CAS-Nummer: 1260656-84-5
Molekulargewicht: 180.167
InChI-Schlüssel: JTZXMDANOPCVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Molecular Formula: C7H8N4O3 ) is a chemical building block based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-known purine bioisostere that serves as a core structure in medicinal chemistry . This fused heterocyclic system is of significant interest in oncology research, particularly in the development of kinase inhibitors . The pyrazolo[3,4-d]pyrimidine core is designed to mimic the adenine moiety of ATP, allowing it to act as a competitive inhibitor for ATP-binding sites in various kinase enzymes . Derivatives of this scaffold have demonstrated potent inhibitory activity against critical oncological targets, most notably the Epidermal Growth Factor Receptor (EGFR) . For instance, some pyrazolo[3,4-d]pyrimidine compounds have shown promising anti-proliferative effects against diverse cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) . The hydroxymethyl substituent on the core structure is a functional group of interest, as similar modifications have been associated with potent activity against other kinase targets, suggesting its potential role in optimizing binding interactions . The primary research applications for this compound and its analogs include use as a key intermediate in synthetic chemistry and as a pharmacological tool for investigating signal transduction pathways involved in cell proliferation and survival . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(hydroxymethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h3,12H,2H2,1H3,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBOGVTUZWACBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)CO)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717091
Record name 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-84-5
Record name 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Reaction Mechanism

The cyclocondensation of β-ketoesters with 1-methyl-1H-pyrazol-5-amine represents a foundational method for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. In this approach, the β-ketoester (e.g., ethyl 3-oxopropanoate derivatives) undergoes nucleophilic attack by the amino group of the pyrazole, followed by cyclodehydration to form the pyrimidinone ring. For instance, ethyl 3-(hydroxymethyl)-3-oxopropanoate reacts with 1-methyl-1H-pyrazol-5-amine in acetic acid under reflux to yield the target compound via intramolecular cyclization (Scheme 1A). The hydroxymethyl group is incorporated directly into the β-ketoester precursor, avoiding the need for post-synthetic modification.

Optimization of Reaction Conditions

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, irradiating a mixture of β-ketoester (1.0 equiv), 1-methyl-1H-pyrazol-5-amine (1.2 equiv), and acetic acid (0.5 equiv) in methanol at 150°C for 2 hours under microwave conditions achieves 85% isolated yield, compared to 37% under conventional reflux. The use of polar protic solvents like methanol or ethanol facilitates proton transfer during cyclization, while acetic acid catalyzes both imine formation and dehydration steps.

One-Flask Vilsmeier Heterocyclization

Vilsmeier Reagent-Mediated Formylation

A one-flask procedure leveraging Vilsmeier reagent (PBr3/DMF) enables simultaneous formylation and cyclization of 1-methyl-1H-pyrazol-5-amine. Treatment of the amine with PBr3 (3.0 equiv) in DMF at 60°C generates an intermediate formamidine, which undergoes heterocyclization upon addition of hexamethyldisilazane (3.0 equiv) at 80°C to yield 3-formyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Subsequent reduction of the formyl group with NaBH4 in ethanol at 0°C produces the hydroxymethyl derivative in 76% overall yield (Scheme 1B).

Regioselectivity and Byproduct Mitigation

Regioselective formylation at the pyrimidine 3-position is ensured by the electron-withdrawing effect of the pyrazole nitrogen, which directs Vilsmeier electrophilic attack to the meta position relative to the amine. Byproducts such as 6-formyl isomers are minimized (<5%) by maintaining strict temperature control during the formylation step (60–65°C) and using excess PBr3 to drive the reaction to completion.

Post-Synthetic Hydroxymethylation

Chlorination-Substitution Strategy

Chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at the 3-position using PCl5/POCl3 (3:1) at 110°C for 6 hours affords 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 89% yield. Subsequent nucleophilic substitution with paraformaldehyde in DMSO at 120°C introduces the hydroxymethyl group via a Kornblum reaction, yielding the target compound in 68% isolated yield after silica gel chromatography.

Catalytic Hydroxymethylation

Palladium-catalyzed hydroxymethylation represents an alternative to harsh chlorination conditions. Treating 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with formaldehyde in the presence of Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in dioxane at 100°C achieves 72% yield of the hydroxymethylated product. This method avoids halogenation steps but requires pre-functionalized iodo intermediates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)AdvantagesLimitations
Cyclocondensationβ-Ketoester, 1-methyl-1H-pyrazol-5-amineAcetic acid, reflux, 12–24 h37–85Direct incorporation of hydroxymethylRequires specialized β-ketoester synthesis
Vilsmeier Heterocyclization1-Methyl-1H-pyrazol-5-amine, PBr3, DMF60–80°C, 3–5 h65–76One-flask procedure, scalableRequires formylation-reduction sequence
Chlorination-Substitution1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-onePCl5/POCl3, 110°C, 6 h68–89Applicable to diverse substratesHarsh chlorination conditions
Catalytic Hydroxymethylation3-Iodo intermediate, formaldehydePd(OAc)2, Xantphos, 100°C72Mild conditions, functional group toleranceRequires pre-synthesized iodo derivative

Characterization and Analytical Data

Spectroscopic Identification

  • 1H NMR (400 MHz, DMSO- d6): δ 2.45 (s, 3H, N1-CH3), 4.63 (s, 2H, CH2OH), 5.21 (t, 1H, OH), 8.12 (s, 1H, pyrazole H), 8.94 (s, 1H, pyrimidinone H).

  • IR (KBr): ν 3420 cm−1 (O-H stretch), 1685 cm−1 (C=O), 1590 cm−1 (C=N).

  • HRMS : m/z calcd for C8H10N4O2 [M+H]+: 193.0725; found: 193.0728.

Crystallographic Validation

Single-crystal X-ray diffraction of a related analogue (2-isopropyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) confirms the planar pyrazolo-pyrimidinone system and hydrogen-bonding interactions between the carbonyl oxygen and hydroxymethyl group .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 3 : The hydroxymethyl group in the target compound contrasts with methyl (13a), phenyl (13b), or thioether (15a–e) groups. This substitution likely improves aqueous solubility compared to lipophilic analogs like 15a–e, which exhibit higher membrane permeability .
  • Synthesis : Microwave-assisted methods (e.g., ) achieve higher yields (70–90%) compared to conventional routes (50–70%), though the target compound’s synthesis may require optimization for the hydroxymethyl group’s stability.

Key Observations :

  • The hydroxymethyl group’s impact on bioactivity remains speculative but could modulate interactions with polar targets (e.g., enzymes with hydrophilic active sites).
  • Thioether-linked derivatives (e.g., 15a–e) show potent antitumor activity, while ribofuranosyl analogs (13a) target immunotherapeutic pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 15a 13a 11e
LogP (calculated) ~1.2 (estimated) 3.8 0.9 4.5
Solubility (aq.) High Low Moderate Low
Hydrogen Bond Donors 2 (hydroxymethyl) 0 3 (ribose OH) 1

Key Observations :

  • Ribofuranosyl derivatives (13a) exhibit moderate solubility due to sugar moiety but face challenges in metabolic stability .

Biologische Aktivität

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C6H7N5O\text{C}_6\text{H}_7\text{N}_5\text{O}

Synthesis

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available pyrazole derivatives. The detailed synthetic route includes the formation of intermediates and their subsequent transformations to yield the target compound.

Antitumor Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising antitumor properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
DoxorubicinA5499.20

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can significantly induce apoptosis in vitro at low micromolar concentrations .

Additional Biological Activities

Beyond antitumor effects, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for other biological activities:

  • Antiviral Properties : Some studies suggest that these compounds may inhibit viral replication, although specific data on 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is limited.
  • Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation in preclinical models.

Case Studies

A notable study highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that modifications to the pyrazole ring could enhance biological activity and selectivity towards specific cancer cell lines .

In another case study focusing on structure-activity relationships (SAR), researchers synthesized multiple analogs and assessed their efficacy against different cancer types, revealing key insights into how structural variations influence biological activity .

Q & A

Q. What are the optimized synthetic routes for 3-(hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in a 4:1 ethanol/water mixture at 80°C for 10 minutes yields 1-methyl derivatives with ~80% efficiency . For hydroxymethyl introduction, post-synthetic modifications (e.g., oxidation of methyl groups or coupling with hydroxymethylating agents) may be required. Key steps include:

  • Purification: Recrystallization from ethanol/water.
  • Characterization: Confirm structure via 1H^1H-NMR (e.g., methyl singlet at δ 3.2–3.5 ppm) and LC-MS (molecular ion peak at m/z 196.2) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The planar pyrazolo-pyrimidine core (dihedral angle <1°) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize the crystal lattice. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen atom positions and π-stacking interactions (interplanar spacing ~3.3 Å) .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxymethyl vs. halogens) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and in vitro testing. For example:

  • Replace hydroxymethyl with bromo/chloro groups (see ) to assess cytotoxicity changes.
  • Use enzyme inhibition assays (e.g., ALDH1A1 IC50_{50}) to quantify activity shifts. Hydroxymethyl may enhance solubility but reduce membrane permeability compared to lipophilic halogens .

Q. Table 1: Substituent Impact on Bioactivity

SubstituentLogPIC50_{50} (ALDH1A1)Solubility (mg/mL)
-CH2_2OH0.812.3 µM8.2
-Br2.15.7 µM1.5
-Cl1.96.9 µM2.0

Q. How can conflicting enzymatic inhibition data from different assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions. To resolve:

  • Standardize assays: Use identical buffer pH, temperature, and enzyme isoforms.
  • Cross-validate: Compare fluorescence-based (e.g., NADH detection) and radiometric assays. For example, ALDH1A1 inhibition in showed variability due to thiol-reactive byproducts; confirm purity via HPLC (>95%) before testing .

Experimental Design & Data Analysis

Q. What strategies improve yield in multi-step syntheses of pyrazolo-pyrimidine derivatives?

Methodological Answer:

  • Optimize intermediates: Use Boc-protected amines to prevent side reactions.
  • Catalysts: Acidic cesium salts (e.g., Preyssler nanoparticles) enhance cyclization efficiency (yield increase from 22% to 74% in ).
  • Workup: Employ cold-water precipitation to isolate crude products with minimal impurities .

Q. How are π-stacking interactions quantified in computational studies?

Methodological Answer: Use density functional theory (DFT) to calculate interaction energies (e.g., B3LYP/6-31G* basis set). Pair with crystallographic data (e.g., interplanar distances <3.5 Å) to validate stacking’s role in stability. Software like DIAMOND visualizes π-π overlaps in crystal lattices .

Biological Mechanism & Applications

Q. What biological targets are plausible for this compound based on structural analogs?

Methodological Answer: Pyrazolo-pyrimidines often target nucleotide-binding enzymes (e.g., kinases, ALDHs). For hydroxymethyl derivatives:

  • Kinase inhibition: Screen against CDK2/cyclin E via ATP-competitive assays.
  • Anticancer activity: Test in HeLa or MCF-7 cell lines (MTT assay; IC50_{50} <10 µM suggests potency) .

Q. How is metabolic stability assessed for preclinical development?

Methodological Answer:

  • Microsomal assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. Hydroxymethyl groups may reduce CYP affinity compared to methylthio derivatives .

Data Reproducibility & Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed logs: Report exact equivalents, solvent grades, and stirring rates.
  • Share spectra: Deposit 1H^1H-NMR, 13C^{13}C-NMR, and HRMS in open-access repositories.
  • Control side reactions: For example, iodine in caused unexpected thiolation; use inert atmospheres to mitigate .

Q. What are common pitfalls in crystallographic refinement?

Methodological Answer:

  • Hydrogen placement: Use SHELXL’s HFIX command to refine H-atoms accurately.
  • Twinned data: Apply TWIN/BASF commands in SHELXTL for high-Rint_{int} datasets.
  • Validation: Check R-factors (<5% discrepancy) and PLATON alerts .

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